N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide (CAS Number: 301692-00-2) is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHNOS
Average Mass: 430.497 Da
Monoisotopic Mass: 430.065704 Da
ChemSpider ID: 1175545
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigate its potential as a drug candidate.
Industry: Perhaps it finds use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers can explore related structures to highlight its uniqueness.
Remember, this compound is part of a collection of rare and unique chemicals, and its analytical data may not be readily available . Researchers should verify its identity and purity independently.
Properties
Molecular Formula |
C19H18N2O5S3 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S3/c1-12-4-8-15(9-5-12)29(23,24)20-21-18(22)17(28-19(21)27)10-13-6-7-14(25-2)11-16(13)26-3/h4-11,20H,1-3H3/b17-10- |
InChI Key |
VYEPPADCRNVTAZ-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
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